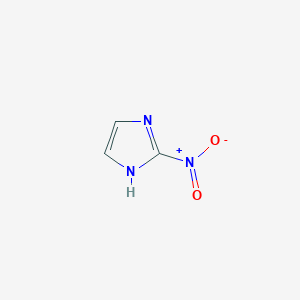
(S)-1,5-diethylpiperazin-2-one
Overview
Description
(S)-1,5-diethylpiperazin-2-one, also known as DEPO, is an organic compound belonging to the piperazine family. It is a white solid with a strong odor. DEPO is a versatile compound due to its ability to form hydrogen bonds and has been used in a variety of fields, including biochemistry, organic synthesis, and drug design. DEPO has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
Therapeutic Medicine Delivery
(S)-1,5-diethylpiperazin-2-one can be utilized in the development of biomedical polymers . These polymers are significant in the field of therapeutic medicine delivery, where they can be engineered to transport drugs directly to the targeted area in the body, thus improving the efficacy and reducing side effects .
Disease Detection and Diagnosis
In the realm of disease detection and diagnosis, this compound can play a role in the synthesis of contrast agents or diagnostic markers. Its unique properties could potentially enhance the sensitivity and specificity of diagnostic tests .
Biosensing
The compound’s ability to be incorporated into biosensors makes it valuable for detecting biological markers. This is crucial in monitoring various health conditions and environmental toxins .
Regenerative Medicine
Regenerative medicine is another field where (S)-1,5-diethylpiperazin-2-one can contribute. It can be used in creating scaffolds that support the growth and differentiation of stem cells into tissues and organs .
Disease Treatment
This compound may also find applications in the treatment of diseases by being part of the formulation of drugs that can interact with specific biological pathways or by acting as a carrier for gene therapy .
Nanoparticle Synthesis
(S)-1,5-diethylpiperazin-2-one can be involved in the synthesis of nanoparticles, which have a wide range of applications, including drug delivery systems, imaging, and as therapeutic agents due to their unique physical and chemical properties .
properties
IUPAC Name |
(5S)-1,5-diethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRHXDFJURKOL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C(=O)CN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543668 | |
| Record name | (5S)-1,5-Diethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,5-diethylpiperazin-2-one | |
CAS RN |
106576-36-7 | |
| Record name | (5S)-1,5-Diethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)






![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)





